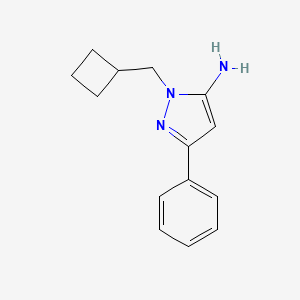

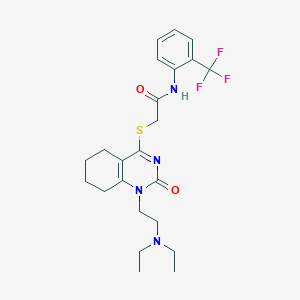

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The scientific interest in compounds like 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide revolves around their synthesis, structural characteristics, and potential applications in various fields, including medicinal chemistry and materials science. One research area focuses on the synthesis and characterization of thioethers containing CH2R groups bonded to sulfur, which are prepared and utilized in creating complexes through reactions with cis-Ru(N,N-dprs)2Cl2 or cis-Ru(N,N-dps)2Cl2. These compounds exhibit interesting chelation properties due to their N,S-coordination, leading to complexes with unique stereochemistry and potential for studying inversion barriers and isomer exchanges, as demonstrated by Tresoldi et al. (2002) in their study on congested Ru(dps)2 or Ru(dprs)2 core-promoted sulfur inversion in thioether ligands (Tresoldi et al., 2002).

Heterocyclic Compound Synthesis

Another research direction involves the synthesis of heterocyclic compounds, such as thieno[3,4-d]pyrimidines, which have been explored for their physicochemical properties and biological potential. The structural modifications and the impact of substituents on these compounds' properties have been studied extensively, offering insights into the design of novel molecules with targeted functionalities. Zadorozhny et al. (2010) discussed the synthesis and comparison of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines to their isomeric counterparts, highlighting the influence of the sulfur atom's position on the compounds' electronic spectra and biological activity profiles (Zadorozhny et al., 2010).

Photophysical Studies

Photophysical studies on benzyl methyl sulfides, including derivatives similar to the compound , have revealed intricate details about their photo-oxidation mechanisms. For instance, the photo-induced one-electron oxidation of benzyl methyl sulfides in acetonitrile has been shown to proceed through electron transfer processes, leading to the formation of sulfide radical cations. Such studies, as reported by Bettoni et al. (2015), not only contribute to our understanding of the fundamental photophysical properties of these sulfides but also pave the way for developing novel photoactive materials (Bettoni et al., 2015).

Antimicrobial Activity

The search for new antimicrobial agents has also led to the exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown promising antibacterial and antifungal activities. Kahveci et al. (2020) synthesized a series of these compounds and evaluated their efficacy against various bacterial and fungal strains, revealing significant antifungal activity against Candida species. Such findings underscore the potential of thienopyrimidinone derivatives as leads for developing new antimicrobial therapies (Kahveci et al., 2020).

Eigenschaften

IUPAC Name |

4-(2,5-dichlorothiophen-3-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S2/c1-10-2-4-11(5-3-10)9-21-16-19-7-6-13(20-16)12-8-14(17)22-15(12)18/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEKKNFVUCTGQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinyl 4-methylbenzyl sulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dimethoxyphenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759948.png)

![2-[4-(6-Pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2759949.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2759952.png)

![1-[3-(Phenoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759953.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2759959.png)

![N-(2-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2759964.png)